2-Chloro-4-hydrazinopyrimidine

Descripción general

Descripción

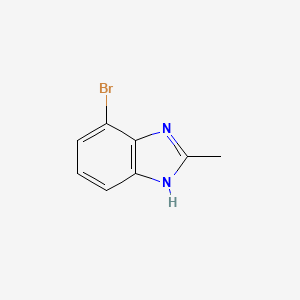

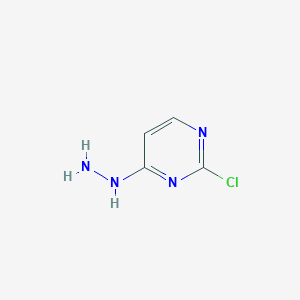

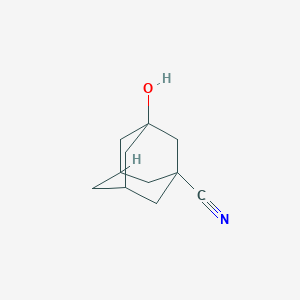

2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It is a white to tan solid .

Synthesis Analysis

The synthesis of 2-Chloro-4-hydrazinopyrimidine involves the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature . The alkali used in the reaction is preferably a compound of pyridine and sodium hydroxide .Molecular Structure Analysis

The molecular weight of 2-Chloro-4-hydrazinopyrimidine is 144.56 g/mol . The InChI code is1S/C4H5ClN4/c5-4-7-2-1-3 (8-4)9-6/h1-2H,6H2, (H,7,8,9) . The Canonical SMILES is C1=CN=C (N=C1NN)Cl . Physical And Chemical Properties Analysis

2-Chloro-4-hydrazinopyrimidine has a molecular weight of 144.56 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 63.8 Ų . The compound has a Complexity of 88.6 .Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Activities

- Application Summary: Pyrimidines, including 2-Chloro-4-hydrazinopyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: The study found that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. NF-κB and AP-1 Inhibitors

- Application Summary: Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which can be synthesized from 2-Chloro-4-hydrazinopyrimidine, were identified as inhibitors of NF-κB and AP-1 . These are important proteins involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

- Results or Outcomes: The study found that these compounds were effective inhibitors of NF-κB and AP-1 .

3. Hiyama Cross-Couplings

- Application Summary: 2-Chloro pyrimidines, including 2-Chloro-4-hydrazinopyrimidine, have been used in Palladium-catalyzed Hiyama cross-couplings with organosilanes . This is an effective approach for the construction of carbon–carbon bonds .

- Methods of Application: The Hiyama cross-coupling reaction was carried out with 2-chloro pyrimidines and trimethoxy (phenyl)silane or vinyltrimethoxysilane in the presence of CuCl and TBAF .

- Results or Outcomes: The procedure showed good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation . The desired products were obtained in good to excellent yields .

4. Antifungal Activities

- Application Summary: Pyrimidine derivatives, including 2-Chloro-4-hydrazinopyrimidine, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . These compounds have shown promising results, with some being more potent than the control fungicides .

- Results or Outcomes: The study found that a large number of pyrimidine derivatives exhibit potent antifungal effects .

5. Synthesis of Decorated Six-Membered Rings

- Application Summary: 2-Chloro-4-hydrazinopyrimidine has been used in the synthesis of decorated six-membered rings . This is an important process in the development of new pharmacologically active compounds .

- Results or Outcomes: The yield of this step was recorded as satisfactory .

6. Synthesis of Pyrimidine Derivatives

- Application Summary: 2-Chloro-4-hydrazinopyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives have a wide range of applications in different scientific fields .

- Results or Outcomes: The study found that these compounds were successfully synthesized .

7. Synthesis of Pyrimidine Derivatives

- Application Summary: 2-Chloro-4-hydrazinopyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives have a wide range of applications in different scientific fields .

- Results or Outcomes: The study found that these compounds were successfully synthesized .

8. Antifungal Activities

- Application Summary: Pyrimidine derivatives, including 2-Chloro-4-hydrazinopyrimidine, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . These compounds have shown promising results, with some being more potent than the control fungicides .

- Results or Outcomes: The study found that a large number of pyrimidine derivatives exhibit potent antifungal effects .

9. Synthesis of Decorated Six-Membered Rings

Safety And Hazards

Propiedades

IUPAC Name |

(2-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCVZXATRYXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582179 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydrazinopyrimidine | |

CAS RN |

52476-87-6 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)